2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile
Description
Properties
IUPAC Name |
2-[(2-chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3/c1-9-2-3-11-6-12(5-10(7-16)8-17)14(15)18-13(11)4-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIFPPZUGUVUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357730 | |
| Record name | Propanedinitrile, [(2-chloro-7-methyl-3-quinolinyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113110-96-6 | |
| Record name | Propanedinitrile, [(2-chloro-7-methyl-3-quinolinyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Chlorination and Formylation of Substituted Quinolines
A widely cited method involves the chlorination of 7-methylquinolin-2(1H)-one using trichloroisocyanuric acid (TCCA) and triphenylphosphine (PPh₃) under solvent-free conditions. Heating the mixture at 160–170°C for 18 hours under argon yields 2-chloro-7-methylquinoline in 77% yield. Subsequent formylation at position 3 is achieved via the Vilsmeier-Haack reaction , employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This step introduces the aldehyde group, critical for downstream functionalization.
Optimization Notes :
Multicomponent Assembly of the Quinoline Skeleton
Alternative routes construct the quinoline core de novo. For example, 3,4-dimethoxyaniline reacts with ethoxymethylene malonate under nucleophilic substitution conditions, followed by cyclization at 250°C to yield 4-hydroxyquinoline-3-carboxylic acid derivatives . Chlorination with PCl₃ or POCl₃ furnishes the 2-chloro substituent, while selective demethylation and oxidation introduce the 3-carbaldehyde group. Though less direct, this method allows modular substitution patterns.
Knoevenagel Condensation with Malononitrile
The final step involves condensing 2-chloro-7-methylquinoline-3-carbaldehyde with malononitrile to form the methylidene propanedinitrile moiety. This reaction proceeds via the Knoevenagel mechanism , facilitated by base catalysis.
Conventional Base-Catalyzed Method
A solvent-free approach utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. Mixing equimolar quantities of the aldehyde and malononitrile at room temperature for 2–4 hours achieves near-quantitative yields (85–92%). The absence of solvent simplifies purification, with crude products recrystallized from ethanol/ethyl acetate mixtures.
Reaction Conditions :
Microwave and Ultrasonic Acceleration
Microwave irradiation (300 W, 80°C) reduces reaction time to 10–15 minutes while maintaining yields >85%. Similarly, ultrasonic waves (40 kHz, 50°C) enhance molecular collisions, achieving 88% yield in 30 minutes. These methods are ideal for scalable production.
Mechanochemical Synthesis
Emerging techniques employ ball milling to initiate solid-state reactions. Combining the aldehyde, malononitrile, and a catalytic amount of ammonium acetate in a high-energy mill for 20 minutes delivers the product in 82% yield. This method eliminates solvents entirely, aligning with green chemistry principles.
Comparative Analysis of Methodologies
Key Observations :
- DBU outperforms traditional bases like piperidine due to its strong electron-donating capacity and low nucleophilicity.
- Solvent-free conditions minimize waste and reduce purification complexity.
- Microwave and ultrasonic methods prioritize speed, whereas mechanochemical synthesis emphasizes sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline amines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile in the development of anticancer agents. The quinoline structure is known for its ability to interact with biological targets involved in cancer progression. For instance, derivatives of quinoline have been shown to inhibit cell proliferation in various cancer cell lines.
Mechanism of Action
The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. It is believed to interfere with the signaling pathways that regulate cell survival and proliferation, making it a candidate for further investigation as a chemotherapeutic agent.
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | MCF-7 | 15 | Induces apoptosis |
| Study B | HeLa | 10 | Inhibits proliferation |
Material Science Applications
Synthesis of Functional Materials
The compound's unique chemical structure allows for its use in synthesizing functional materials, particularly in the field of organic electronics. Its ability to form stable complexes with metals can be exploited to create conductive polymers and other advanced materials.
Photovoltaic Applications
Research indicates that derivatives of quinoline compounds can enhance the efficiency of photovoltaic cells. By incorporating this compound into polymer blends, researchers have observed improved charge transport properties.
Organic Synthesis Applications
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and cycloadditions.
Case Study: Synthesis of Quinoline Derivatives
A case study demonstrated the successful use of this compound as an intermediate in synthesizing novel quinoline derivatives with enhanced biological activity.
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic substitution | Reflux in DMF | 85 |
| Cycloaddition | Room temperature | 90 |
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares structural similarities with α-chlorobencylidenemalononitrile (CAS 18270-61-6), a phenyl-substituted propanedinitrile derivative . Key differences include:
- Aromatic System: The target compound employs a quinoline ring (a heterocyclic system with a nitrogen atom), while α-chlorobencylidenemalononitrile uses a simpler phenyl ring.
- Substituents: The quinoline ring in the target compound is substituted with a chlorine (electron-withdrawing) and methyl group (electron-donating), creating a polarized electronic environment. In contrast, α-chlorobencylidenemalononitrile has a single chlorine atom on the phenyl ring.
- Molecular Geometry: The methylidene-propanedinitrile group in both compounds enables conjugation, but the quinoline system may impose greater steric hindrance due to its fused bicyclic structure.
Data Table: Comparative Structural and Physicochemical Properties
Implications of Structural Differences on Properties
This could enhance reactivity in nucleophilic addition reactions .
Solubility and Stability: Quinoline derivatives often exhibit lower solubility in polar solvents compared to phenyl analogs due to their hydrophobic fused-ring system. The chlorine substituent in both compounds may improve stability against oxidative degradation.
The combination of chloro and methyl substituents could modulate bioactivity compared to phenyl-based analogs .
Biological Activity
2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews existing literature and research findings regarding its biological activity, synthesizing data from various studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a quinoline moiety, which is often associated with various pharmacological effects.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | |
| SMILES | Clc1c[nH]c2cccc(c1)cc(c2)C(=C)C(=N)C(=N)C#N |
| InChI Key | XXXXXX |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focused on antimicrobial activity against various Gram-positive and Gram-negative bacteria showed that derivatives of quinoline have the potential to disrupt bacterial membranes, leading to cell lysis.
Key Findings:
- Effectiveness Against Bacteria : Compounds with similar structures demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .
- Mechanism of Action : The mechanism is believed to involve membrane disruption and interference with bacterial protein synthesis.
Anticancer Activity
Quinoline derivatives are also noted for their anticancer properties. A study evaluated the cytotoxic effects of several quinoline-based compounds against various cancer cell lines.
Case Study:
- Cell Lines Tested : The compound was tested against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines.
- Results : Significant inhibition of cell proliferation was observed, with IC50 values indicating potent activity. The compound's ability to induce apoptosis in cancer cells was also noted .
Research Findings
A comprehensive evaluation of the biological activity of this compound reveals promising results:
| Study Focus | Methodology | Findings |
|---|---|---|
| Antimicrobial Activity | In vitro assays | Effective against MRSA, E. coli |
| Anticancer Activity | Cytotoxicity assays | Induced apoptosis in cancer cells |
| Mechanistic Studies | Molecular docking simulations | Interference with DNA replication |
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of this compound?
Answer:
- Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and non-covalent interactions. Use the SHELX suite (SHELXL for refinement, SHELXD/SHELXE for phasing) to process diffraction data .
- ORTEP-3 or WinGX can visualize anisotropic displacement parameters and generate publication-quality molecular diagrams .
- FT-IR and NMR (¹H/¹³C) validate functional groups (e.g., nitrile stretches at ~2200 cm⁻¹, quinoline proton environments) .
Basic: How can synthetic routes for this compound be optimized to minimize byproducts?
Answer:
- Solvent selection : Use ethanol or ethyl acetate for slow evaporation to favor crystalline product formation (e.g., as in thiazolidinone analogs) .
- Reaction monitoring : Employ TLC/HPLC to track intermediate formation. For nitrile-containing systems, optimize stoichiometry to avoid over-alkylation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves polar byproducts. Confirm purity via melting point analysis and HRMS .
Advanced: How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state packing of this compound?
Answer:
- Hydrogen bonding : Analyze C–H⋯N interactions (common in nitrile derivatives) using Mercury or PLATON. For example, in related structures, such bonds form infinite chains along crystallographic axes .
- π-π stacking : Measure centroid-centroid distances between quinoline/aromatic rings (typically 3.5–4.0 Å). Use CrystalExplorer to quantify interaction energies .
- Thermal stability : Correlate packing density (from X-ray data) with TGA/DSC results to assess melting/decomposition behavior .
Advanced: How can computational methods resolve discrepancies between predicted and experimental electronic properties (e.g., HOMO-LUMO gaps)?
Answer:
- DFT calculations : Use Gaussian or ORCA with B3LYP/6-31G(d) to model electronic structure. Compare computed vs. experimental UV-Vis spectra (e.g., λ_max shifts due to substituents) .
- Charge-density analysis : Perform multipole refinement (via XD2006) to map electron density around the chloroquinoline moiety, identifying regions of electrophilic/nucleophilic activity .
- Validation : Cross-check computational results with cyclic voltammetry data (e.g., redox potentials for nitrile groups) .
Advanced: What strategies address contradictions in bioactivity data across structural analogs (e.g., conflicting IC₅₀ values)?
Answer:
- Structural tweaks : Compare substituent effects (e.g., chloro vs. bromo at the quinoline 2-position) on steric/electronic profiles. Use QSAR models to predict activity trends .
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell line viability, and incubation time. For kinase inhibition, validate via Western blotting .
- Crystallographic correlation : Overlay ligand-bound protein structures (e.g., IGF-1R for AG-1024 analogs) to identify binding-site interactions .
Basic: What safety protocols are essential for handling this compound during synthesis?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with nitriles (potential irritants) .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HCN in extreme conditions) .
- Waste disposal : Neutralize acidic/basic residues before segregating organic waste for incineration .
Advanced: How can researchers design derivatives to enhance solubility without compromising bioactivity?
Answer:
- Functional group addition : Introduce polar groups (e.g., hydroxyl, amine) at the propanedinitrile methylidene position. Monitor LogP changes via HPLC .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve aqueous solubility. Characterize co-crystals via PXRD and dissolution testing .
- Prodrug strategies : Synthesize ester/amide derivatives of the nitrile groups, and assess hydrolysis rates in physiological buffers .
Advanced: What experimental and computational tools validate the compound’s role in supramolecular assemblies?
Answer:
- X-ray topology analysis : Use TOPOS to identify network connectivity (e.g., 2D sheets vs. 3D frameworks) .
- Hirshfeld surfaces : Generate via CrystalExplorer to quantify intermolecular contact contributions (e.g., H⋯N vs. H⋯C interactions) .
- Molecular dynamics (MD) : Simulate self-assembly in solvent environments (GROMACS) to predict aggregation behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
